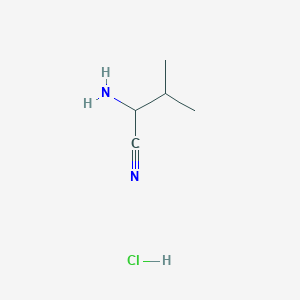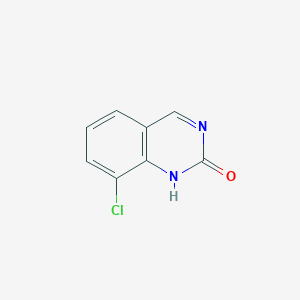
4-Chloropyridine-2,3-dicarboxylic acid
概要
説明
4-Chloropyridine-2,3-dicarboxylic acid is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of chlorine and carboxylic acid groups at the 4, 2, and 3 positions respectively, makes this compound highly reactive and useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridine-2,3-dicarboxylic acid typically involves the chlorination of pyridine derivatives. One common method is the reaction of pyridine with chlorine gas in the presence of a catalyst. Another approach involves the use of phosphoryl chloride to chlorinate pyridine-N-oxides, yielding high-purity this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of chlorine to pyridine derivatives under specific temperature and pressure conditions. This method is scalable and suitable for large-scale production .
化学反応の分析
Types of Reactions
4-Chloropyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, and copper catalysts for coupling reactions.
Major Products Formed
Substituted Pyridines: Formed by nucleophilic substitution.
Anhydrides and Alcohols: Formed by oxidation and reduction of carboxylic acid groups.
Biaryl Compounds: Formed by coupling reactions.
科学的研究の応用
4-Chloropyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Chloropyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine and carboxylic acid groups enable it to form strong hydrogen bonds and coordinate with metal ions. This makes it an effective ligand in coordination chemistry and enzyme inhibition studies. The compound can also undergo nucleophilic substitution, allowing it to modify biological molecules and pathways .
類似化合物との比較
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of fungicides and insecticides.
3-Chloropyridine: Another isomer used in the production of pharmaceuticals and agrochemicals.
4-Chloropyridine: Similar in structure but lacks the additional carboxylic acid groups, making it less reactive in certain applications.
Uniqueness
4-Chloropyridine-2,3-dicarboxylic acid is unique due to the presence of both chlorine and two carboxylic acid groups, which enhance its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of pharmaceuticals and coordination compounds .
特性
IUPAC Name |
4-chloropyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO4/c8-3-1-2-9-5(7(12)13)4(3)6(10)11/h1-2H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRIBNKXOGEDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3146636.png)
![1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B3146642.png)



![butyl[(pyridin-3-yl)methyl]amine dihydrochloride](/img/structure/B3146664.png)






